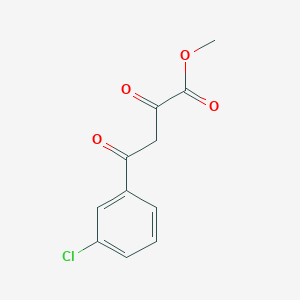

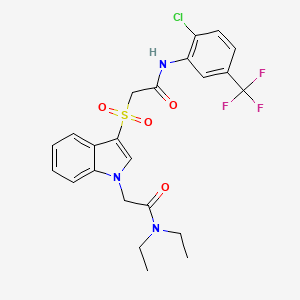

![molecular formula C14H17N3O2S B2648824 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2034568-31-3](/img/structure/B2648824.png)

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to the class of heterocyclized dipeptides . It is related to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, which are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves several steps. For example, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 was synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a), through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial acetic acid .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, coupling, deprotection, oxidation, and hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C NMR, Mass, and IR .Scientific Research Applications

Chemical Synthesis and Properties

Relayed Proton Brake Mechanism : The study by Furukawa et al. (2020) discusses the addition of methane sulfonic acid to a related compound, leading to selective protonation and significant deceleration of rotation rates around specific bonds through a relayed brake mechanism. This illustrates the compound's potential role in controlling molecular motion (Furukawa et al., 2020).

Lanthanide Helicates : A different research by Elhabiri et al. (1999) involves the synthesis of lanthanide carboxylates using a segmental ligand related to the compound . This research highlights the stability and luminescence of these metal-organic frameworks in water, indicating the compound's utility in creating luminescent materials (Elhabiri et al., 1999).

Application in Synthesis and Material Science

Synthesis of HMG-CoA Reductase Inhibitors : Watanabe et al. (1997) explored the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating the compound's role in synthesizing potent inhibitors for cholesterol biosynthesis. This underscores the versatility of such compounds in medicinal chemistry synthesis (Watanabe et al., 1997).

Fluorescent Probes Development : Abdul-Aziz et al. (1995) reported on the synthesis of substituted tetraarylbenzo derivatives using a process that involves treatment with methanesulfonyl chloride. These compounds exhibit high fluorescence and may serve as fluorescent probes, indicating potential applications in bioimaging and sensors (Abdul-Aziz et al., 1995).

Molecular and Supramolecular Structures

- Metal Coordination : Jacobs et al. (2013) studied the molecular and supramolecular structures of N-(2-pyridin-2-yl)ethyl derivatives of methane-, benzene-, and toluenesulfonamide. Their findings reveal prospective ligands for metal coordination, suggesting applications in the development of coordination complexes and metal-organic frameworks (Jacobs et al., 2013).

Catalysis and Synthesis

- Gas Separation Performance : Islam et al. (2005) discussed the preparation of flexible pyrolytic membranes from sulfonated polyimides for gas separation, indicating how modifications at the molecular level can enhance material properties for specific applications (Islam et al., 2005).

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its biological activities. For example, some of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have shown promising anticancer activities . Therefore, “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide” could potentially be explored for similar activities in future studies.

properties

IUPAC Name |

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-20(18,19)16-12-7-3-2-6-11(12)13-10-17-9-5-4-8-14(17)15-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFXQGCWKZRGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=CN3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2648741.png)

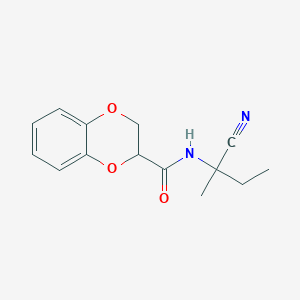

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)

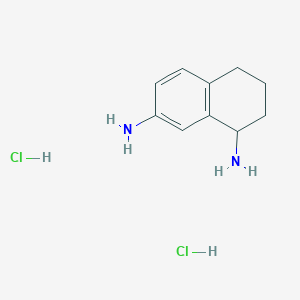

![1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride](/img/structure/B2648751.png)

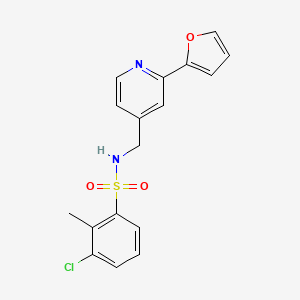

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)